(E)-Hexadec-11-enal
CAS No.: 57491-33-5
Cat. No.: VC20760437
Molecular Formula: C16H30O
Molecular Weight: 238.41 g/mol
Purity: 96%
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 57491-33-5 | 
|---|---|
| Molecular Formula | C16H30O | 
| Molecular Weight | 238.41 g/mol | 
| IUPAC Name | (E)-hexadec-11-enal | 
| Standard InChI | InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5+ | 
| Standard InChI Key | AMTITFMUKRZZEE-AATRIKPKSA-N | 
| Isomeric SMILES | CCCC/C=C/CCCCCCCCCC=O | 
| SMILES | CCCCC=CCCCCCCCCCC=O | 
| Canonical SMILES | CCCCC=CCCCCCCCCCC=O | 
Introduction
(E)-Hexadec-11-enal is a long-chain aliphatic aldehyde with significant applications in chemical synthesis, fragrance formulation, and insect behavior modulation. This unsaturated compound features a 16-carbon chain with a trans-configured double bond at the 11th position and an aldehyde functional group, giving it distinct chemical and biological properties . Below is a comprehensive analysis of its characteristics and research findings.
Synthesis and Production
Industrial Methods:
- 
Hydroformylation: Reaction of 1-hexadecene with syngas (CO/H₂) under high pressure (10–50 bar) using rhodium catalysts, followed by oxidation to the aldehyde.
 - 
Wittig Reaction: Coupling of phosphonium ylides with appropriate aldehydes to introduce the double bond.
 
Laboratory Synthesis:
Physical and Chemical Properties
| Property | Value | 
|---|---|
| Density | 0.84 g/cm³ | 
| Boiling Point | 324°C (760 mmHg) | 
| Flash Point | 156.6°C | 
| Solubility | Miscible with organic solvents; insoluble in water | 
| Odor Profile | Fatty, waxy aroma | 
The compound's low water solubility (logP = 5.44) makes it ideal for lipid-based applications .
Chemical Reactivity
Key Reactions:
| Reaction Type | Reagents/Conditions | Product | 
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Hexadec-11-enoic acid | 
| Reduction | NaBH₄/LiAlH₄ | Hexadec-11-enol | 
| Nucleophilic Addition | Grignard reagents | Secondary alcohols | 
The aldehyde group undergoes typical carbonyl reactions, while the double bond participates in hydrogenation and epoxidation .
Biological Significance
Insect Pheromone Activity:
- 
Primary component in sex pheromone blends of Diatraea saccharalis (sugarcane borer) and Helicoverpa armigera (cotton bollworm) .
 - 
Mechanism: Binds to olfactory receptor neurons in male antennae, triggering electrophysiological responses (EC₅₀ = 10⁻⁶ M in D. saccharalis) .
 
Behavioral Response Data:
| Species | Response Threshold | Field Efficacy | 
|---|---|---|
| D. saccharalis | 1 ng/mL | 80% male attraction | 
| H. armigera | 10 ng/mL | 65% trap capture rate | 
These properties make it a candidate for eco-friendly pest control strategies .
Industrial Applications
- 
Fragrance Industry: Used in perfumes and cosmetics for its warm, animalic undertones .
 - 
Flavor Enhancer: Imparts fatty notes to food additives at concentrations <0.01% .
 - 
Chemical Intermediate: Serves as a precursor for surfactants and polymer additives .
 
Comparative Analysis
| Compound | Double Bond Position | Biological Activity | 
|---|---|---|
| (Z)-9-Hexadecenal | C9-C10 | Moth pheromone inhibitor | 
| (E)-11-Octadecenal | C11-C12 (18C chain) | Cross-species attraction | 
| (E)-11-Hexadecenal | C11-C12 | Species-specific activity | 
The trans-configuration at C11 is critical for receptor binding specificity in target insect species .
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